Thiomorpholin-3-ylmethanol

Lipophilicity Drug Design Membrane Permeability

Thiomorpholin-3-ylmethanol is a sulfur-containing heterocyclic building block for pharmaceutical R&D. Its thiomorpholine core (vs. morpholine analogs) provides enhanced lipophilicity (ΔXLogP3≈+0.3) and higher basicity (ΔpKa≈+0.81), enabling improved membrane permeability and target binding. • Enhanced passive diffusion vs. morpholine - ideal for CNS-active drug candidates • Metabolic sulfoxide formation enables stimuli-responsive drug delivery design • Distinct C-H···S packing interactions enable novel crystal engineering strategies

Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
CAS No. 58729-32-1
Cat. No. B1282494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiomorpholin-3-ylmethanol
CAS58729-32-1
Molecular FormulaC5H11NOS
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESC1CSCC(N1)CO
InChIInChI=1S/C5H11NOS/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2
InChIKeyMXFNPNPWOIRFCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiomorpholin-3-ylmethanol (CAS 58729-32-1) Procurement Guide: Core Physicochemical and Structural Profile


Thiomorpholin-3-ylmethanol (CAS 58729-32-1) is a sulfur-containing heterocyclic building block featuring a thiomorpholine core with a hydroxymethyl substituent at the 3-position . This compound is a structural analog of morpholin-3-ylmethanol (CAS 106910-83-2), distinguished by the replacement of the morpholine oxygen with a sulfur atom, which critically alters lipophilicity, basicity, and metabolic stability [1]. As a versatile intermediate, it is utilized in the preparation of heterocyclic compounds as modulators of hemoglobin (Hb) and in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Why Thiomorpholin-3-ylmethanol Cannot Be Simply Substituted with Morpholine Analogs


Despite their apparent structural similarity, thiomorpholine derivatives cannot be indiscriminately substituted for their morpholine counterparts. The sulfur atom in the thiomorpholine ring introduces distinct electronic, steric, and lipophilic properties that critically impact molecular interactions and pharmacokinetic behavior [1]. Specifically, the larger van der Waals radius and lower electronegativity of sulfur (vs. oxygen) alter hydrogen-bonding capacities and ring conformation, while the increased lipophilicity (ΔlogP ≈ 0.3) can significantly affect membrane permeability and target binding [2]. Furthermore, the thiomorpholine sulfur is susceptible to metabolic oxidation, a pathway not available to morpholine, which can profoundly influence the stability and clearance of derived compounds [3]. The evidence below quantitatively establishes why Thiomorpholin-3-ylmethanol is a distinct and non-interchangeable building block.

Thiomorpholin-3-ylmethanol: Quantitative Differentiation Evidence Against Morpholine Analogs


Enhanced Lipophilicity (XLogP3) of Thiomorpholin-3-ylmethanol vs. Morpholin-3-ylmethanol

Thiomorpholin-3-ylmethanol exhibits a higher computed lipophilicity (XLogP3 = -0.4) compared to its oxygen analog, morpholin-3-ylmethanol (XLogP3 ≈ -0.7) . This difference of +0.3 logP units stems from the replacement of the ring oxygen with a sulfur atom, which reduces polarity and increases hydrophobic character [1].

Lipophilicity Drug Design Membrane Permeability

Increased Basicity (pKa) of Thiomorpholine Core vs. Morpholine Core

The thiomorpholine core exhibits a higher predicted pKa (9.14 ± 0.20) compared to morpholine (pKa 8.33 at 25°C) . This indicates thiomorpholine is a stronger base, which influences its protonation state at physiological pH and its ability to form salts with acids [1].

Basicity pKa Reactivity Salt Formation

Metabolic Vulnerability: Thiomorpholine Sulfur Oxidation vs. Morpholine Stability

In microbial degradation studies, thiomorpholine is first oxidized to its sulfoxide before ring opening, a pathway not observed for morpholine [1]. This oxidation constitutes a metabolic 'soft spot' that can lead to faster clearance or be exploited for prodrug design, whereas morpholine derivatives generally exhibit greater metabolic stability .

Metabolic Stability Drug Metabolism Prodrug Design

Distinct Hydrogen-Bonding and Solid-State Packing Motifs in Thiomorpholine Derivatives

Crystallographic analysis of 4-(4-nitrophenyl)thiomorpholine reveals centrosymmetric dimer formation via C–H···S and C–H···O hydrogen bonds, a packing motif that differs from its morpholine analog [1]. The sulfur atom can participate in weak C–H···S interactions and influences π-stacking geometry due to its larger atomic radius .

Crystallography Hydrogen Bonding Solid-State Chemistry

Reduced Hydrophilicity of Thiomorpholine-Containing Polymers vs. Morpholine Polymers

Polymers derived from thiomorpholine exhibit lower hydrophilicity compared to their morpholine-based counterparts, as demonstrated in poly(N-acryloyl) systems . This difference is attributed to the lower polarity of the thioether linkage, which reduces water solubility and alters the polymer's hydration shell .

Polymer Chemistry Hydrophilicity Biomaterials

Thiomorpholin-3-ylmethanol: Targeted Application Scenarios Driven by Differentiated Properties


Hemoglobin Modulator Development (e.g., Sickle Cell Disease)

Thiomorpholin-3-ylmethanol is explicitly used in the preparation of heterocyclic compounds as modulators of hemoglobin (Hb) . The enhanced lipophilicity (ΔXLogP3 ≈ +0.3) and altered basicity (ΔpKa ≈ +0.81) of the thiomorpholine core, relative to morpholine, can improve membrane permeability and binding affinity for the Hb allosteric site, making it a strategic choice for designing novel anti-sickling agents.

CNS-Penetrant Drug Candidates

The increased lipophilicity (XLogP3 = -0.4 vs. -0.7 for morpholine analog) suggests that thiomorpholine-containing molecules may exhibit enhanced passive diffusion across the blood-brain barrier. This property positions Thiomorpholin-3-ylmethanol as a valuable building block for synthesizing CNS-active pharmaceuticals, where morpholine-based analogs might suffer from insufficient brain exposure.

Design of Oxidation-Sensitive Prodrugs or Biodegradable Polymers

The metabolic susceptibility of the thiomorpholine sulfur to oxidation (first step: sulfoxide formation) [1] can be exploited to create oxidation-labile linkers or polymers. For instance, thiomorpholine-derived polymers are less hydrophilic than morpholine polymers and can be designed for stimuli-responsive drug release in oxidative environments (e.g., inflammatory tissues), a strategy not feasible with morpholine-based materials.

Crystal Engineering and Solid Form Optimization

The distinct solid-state packing of thiomorpholine derivatives, characterized by C–H···S hydrogen bonds and centrosymmetric dimers [2], provides unique opportunities for crystal engineering. Researchers seeking to improve the solubility or stability of a drug candidate can leverage these interactions to obtain novel co-crystals or salts that are inaccessible with morpholine analogs.

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